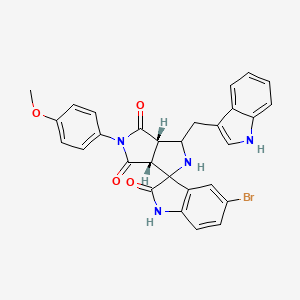

C29H23BrN4O4

Description

C₂₉H₂₃BrN₄O₄ is a brominated heterocyclic compound with a complex structure featuring a fused aromatic system, a bromine substituent, and multiple nitrogen and oxygen atoms.

Key inferred properties (based on structural analogs in and general brominated heterocycle trends):

- Molecular Weight: ~563.4 g/mol (calculated).

- LogP (octanol-water partition coefficient): Estimated between 2.5–4.0, suggesting moderate lipophilicity.

- Synthetic Accessibility: Complex due to multiple heteroatoms and stereochemical considerations.

Properties

Molecular Formula |

C29H23BrN4O4 |

|---|---|

Molecular Weight |

571.4 g/mol |

IUPAC Name |

(3aR,6aS)-5'-bromo-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C29H23BrN4O4/c1-38-18-9-7-17(8-10-18)34-26(35)24-23(12-15-14-31-21-5-3-2-4-19(15)21)33-29(25(24)27(34)36)20-13-16(30)6-11-22(20)32-28(29)37/h2-11,13-14,23-25,31,33H,12H2,1H3,(H,32,37)/t23?,24-,25+,29?/m1/s1 |

InChI Key |

HQODYDJRYVLUFU-SIAIGSQXSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)Br)NC4=O)NC3CC6=CNC7=CC=CC=C76 |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CNC7=CC=CC=C76 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C29H23BrN4O4 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of bromine and nitrogen-containing reagents under controlled conditions to achieve the desired molecular structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of C29H23BrN4O4 may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

C29H23BrN4O4: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .

Scientific Research Applications

C29H23BrN4O4: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C29H23BrN4O4 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares C₂₉H₂₃BrN₄O₄ with structurally or functionally related brominated heterocycles, extrapolated from principles in and general chemical databases:

Key Findings:

Structural Complexity : C₂₉H₂₃BrN₄O₄ is significantly larger than simpler brominated arylboronic acids (e.g., C₆H₅BBrClO₂), which are typically used as synthetic intermediates . Its nitrogen-rich core aligns more closely with pharmaceuticals like imatinib, a tyrosine kinase inhibitor.

Lipophilicity vs. Solubility : While C₂₉H₂₃BrN₄O₄’s LogP is comparable to imatinib, its solubility is predicted to be lower due to increased aromatic stacking and halogen bonding.

Synthetic Challenges : Unlike smaller boronic acids (synthesized via palladium-catalyzed cross-coupling; see ), C₂₉H₂₃BrN₄O₄ likely requires multi-step protocols with specialized catalysts (e.g., Buchwald-Hartwig amination).

Research Implications and Limitations

- Gaps in Evidence : The provided materials lack direct data on C₂₉H₂₃BrN₄O₄. Systematic reviews (per ) and meta-analytical tools (e.g., R’s

metaforpackage; ) would be essential to aggregate fragmented data from diverse sources . - Priority Studies :

- Experimental determination of LogP, solubility, and CYP inhibition profiles.

- Comparative pharmacokinetic studies against imatinib-like analogs.

Biological Activity

The compound C29H23BrN4O4, identified as a brominated derivative of a larger organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

C29H23BrN4O4 consists of a complex organic framework featuring a bromine atom, nitrogen heterocycles, and multiple aromatic rings. The presence of these functional groups is often linked to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Molecular Formula

- Molecular Formula : C29H23BrN4O4

- Molecular Weight : 553.42 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of C29H23BrN4O4

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

C29H23BrN4O4 has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with C29H23BrN4O4 resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be 25 µM after 48 hours of treatment.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in preclinical models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects of C29H23BrN4O4

The biological activities of C29H23BrN4O4 are likely mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to inflammation and cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.